5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6-dihydropyrrolo[1,2-b]pyrazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c9-6-2-4-8-5(6)1-3-7-8/h1,3H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFAKPWBCXWXDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 5,6 Dihydro 4h Pyrrolo 1,2 B Pyrazol 4 One and Its Derivatives
Novel Synthetic Routes to the 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole Skeleton
The construction of the fused pyrrolo[1,2-b]pyrazole core has been approached through various modern synthetic strategies, primarily focusing on cycloaddition reactions and intramolecular ring closures. These methods provide efficient access to the fundamental bicyclic structure.
Microwave-Induced Intramolecular Nitrile-Imine–Alkyne 1,3-Dipolar Cycloaddition
A highly efficient method for synthesizing the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole skeleton involves a microwave-induced intramolecular [3+2] cycloaddition. This reaction proceeds via a nitrile-imine intermediate generated from a tetrazole precursor thieme-connect.comresearchgate.net.
The process typically starts with 2-alkynyl-5-substituted-tetrazoles. Upon microwave irradiation, the tetrazole ring undergoes thermal decomposition to generate a highly reactive nitrile-imine dipole. This intermediate is then trapped intramolecularly by the tethered alkyne group, leading to the rapid formation of the fused bicyclic pyrazole (B372694) system thieme-connect.comresearchgate.net. This method is advantageous as it often avoids harsh conditions and can be difficult to achieve with conventional photochemical reactions, especially when using 5-alkyltetrazole starting materials researchgate.net. The versatility of this approach has been demonstrated by its application in the total synthesis of naturally occurring alkaloids like withasomnine (B158684) and in constructing related systems with six- to eight-membered fused rings thieme-connect.comresearchgate.net.
Table 1: Microwave-Induced Synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole Derivatives
| Starting Material | Intermediate | Product | Conditions | Notes |
|---|---|---|---|---|
| 2-Alkynyl-5-(phenyl or alkyl)tetrazoles | Nitrile-imine | 2-(Phenyl or alkyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles | Microwave Irradiation | Efficient intramolecular [3+2] cyclization thieme-connect.comresearchgate.net. |
Intramolecular Ring Closure Strategies (e.g., from protected pyrazole precursors)
Another robust strategy for constructing the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole skeleton relies on the intramolecular cyclization of suitably functionalized pyrazole precursors. This multi-step approach offers precise control over the substitution pattern of the final product semanticscholar.org.
Table 2: Intramolecular Ring Closure Synthesis Scheme
| Step | Reagents & Conditions | Intermediate/Product | Purpose |
|---|---|---|---|
| 1. Protection | SEM-Cl | N-SEM protected pyrazole | Protects pyrazole nitrogen and directs lithiation semanticscholar.orgresearchgate.net. |
| 2. Alkylation | n-BuLi, then 1-bromo-3-chloropropane | C-5 alkylated pyrazole | Introduces the carbon chain for the second ring semanticscholar.orgresearchgate.net. |
| 3. Deprotection | TBAF or HCl | C-5 alkylated pyrazole (N-H free) | Removes the protecting group to allow cyclization researchgate.net. |
Advanced Functionalization and Derivatization Strategies
Once the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core is assembled, further derivatization is crucial for modulating its properties. Advanced techniques in C-H activation, regioselective functionalization, and intermediate derivatization are employed to create diverse analogues.
Palladium-Catalyzed C-H Activation and Cross-Coupling Reactions (e.g., Suzuki coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds. While direct application on the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one is not extensively documented, the principles of C-H activation and Suzuki-Miyaura coupling are highly applicable for its functionalization rsc.orgnih.govmdpi.com. These reactions typically involve the direct conversion of a C-H bond into a C-C bond, offering an atom-economical alternative to traditional cross-coupling of pre-functionalized halides nih.gov.
For a related scaffold, pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)–diones, palladium-catalyzed Suzuki-Miyaura coupling has been successfully used to introduce aryl and heteroaryl groups at the C-6 position from a 6-chloro precursor nih.gov. A similar strategy could be applied to a halogenated this compound. The reaction would involve a palladium catalyst (e.g., Pd(OAc)₂), a ligand, and a base to couple the heterocyclic halide with a boronic acid or ester, thereby installing a variety of substituents mdpi.comnih.gov.
Regioselective Functionalization Techniques
Achieving regioselectivity is critical when functionalizing heterocyclic scaffolds with multiple reactive sites. For the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole skeleton, electrophilic aromatic substitution has been used to introduce functionality at a specific position semanticscholar.org.
Following the synthesis of the bicyclic core, a bromine atom can be selectively introduced at the C-3 position using N-bromosuccinimide (NBS) semanticscholar.org. This position is activated towards electrophilic attack. The resulting 3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a versatile intermediate that can be used in further transformations, such as cross-coupling reactions, to introduce additional diversity semanticscholar.orgresearchgate.net. This regioselective bromination provides a key handle for subsequent derivatization efforts.
Intermediate Derivatization and Scaffold Hopping Approaches
The functional groups introduced through regioselective techniques can be further elaborated. For instance, the 3-bromo intermediate can be converted into other functionalities. One reported pathway involves the transformation of the bromo group into an aldehyde, which is then converted to an oxime. Subsequent hydrogenation of the oxime yields a (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine, demonstrating how an initial functionalization can be a gateway to a variety of derivatives semanticscholar.org.
Scaffold hopping is a medicinal chemistry strategy that involves modifying the core structure of a molecule to generate new compounds with potentially improved properties while maintaining key binding interactions chimia.ch. This can involve inserting, removing, or replacing a single atom in the ring system chimia.ch. For example, methods exist for the ring expansion of pyrazoles into pyrimidines by inserting a carbon atom into the N-N bond chimia.ch. While not yet reported specifically for the this compound system, such scaffold hopping strategies represent a frontier approach for generating novel structural analogues and exploring new chemical space chimia.chresearchgate.net.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Alkynyl-5-substituted-tetrazoles |
| 2-Phenylalkynyl-5-methylthio-1H-tetrazoles |
| 2-Methylthio-3-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles |
| Withasomnine |
| N-SEM protected pyrazole |
| 1-Bromo-3-chloropropane |
| 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole |
| (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine |
| Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)–diones |
| N-Bromosuccinimide |
Chemo- and Regioselectivity in Synthetic Pathways
The chemo- and regioselectivity in the synthesis of the pyrrolo[1,2-b]pyrazole scaffold are critical for determining the final structure and substitution pattern of the molecule. Key strategies, particularly 1,3-dipolar cycloadditions and directed multi-step syntheses, offer distinct approaches to controlling these outcomes.
1,3-Dipolar Cycloadditions: A prominent method for constructing the pyrrolo[1,2-b]pyrazole ring system is through the intramolecular [3+2] cycloaddition of nitrile-imine intermediates. researchgate.net This approach involves generating a nitrile imine, which then acts as a 1,3-dipole, reacting with an alkene tethered to the dipole precursor. The regioselectivity of this cycloaddition—determining which nitrogen of the nitrile imine bonds to which carbon of the alkene—is governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile.
For instance, the microwave-assisted reaction of 2-alkynyl-5-(phenyl or alkyl)tetrazoles provides an efficient route to 2-(phenyl or alkyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles. researchgate.net The tetrazole serves as a precursor to the nitrile-imine dipole upon heating. The regiochemical outcome is highly selective, dictated by the alignment of the reacting orbitals during the intramolecular cyclization. This method has proven effective for synthesizing a variety of substituted analogs, including those fused to larger six- to eight-membered rings. researchgate.net Computational studies, often using DFT calculations, can complement experimental work to predict and explain the observed regio- and diastereoselectivity in such cycloadditions. nih.govacs.org
Directed Multi-Step Synthesis: An alternative to cycloaddition is a stepwise approach that builds the fused ring system through sequential reactions. This strategy allows for precise control over regiochemistry at each step. A notable example is the synthesis of (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine, which starts from pyrazole. semanticscholar.org The synthesis employs a protecting group, the 2-(trimethylsilyl)ethoxymethyl (SEM) group, to direct subsequent reactions. The key steps demonstrating regiocontrol are:
N-Protection and C-Alkylation: The pyrazole is first protected, and then alkylation at the C-5 position is achieved with 1-bromo-3-chloropropane. This initial alkylation sets the foundation for the second ring. semanticscholar.org
Intramolecular Cyclization: After deprotection, the intramolecular ring closure occurs, forming the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole skeleton. semanticscholar.org
Regioselective Electrophilic Substitution: A subsequent bromination using N-bromosuccinimide (NBS) selectively introduces a bromine atom at the C-3 position of the bicyclic system through an electrophilic aromatic substitution mechanism. This high regioselectivity is a characteristic feature of the electronic properties of the pyrrolo[1,2-b]pyrazole ring. semanticscholar.org
This stepwise method, while potentially longer, offers unambiguous control over the placement of substituents, which is a significant advantage when a specific isomer is required.
Table 1: Examples of Regioselective Syntheses of the Pyrrolo[1,2-b]pyrazole Scaffold
| Method | Key Reactants | Controlling Factor | Outcome | Reference |
|---|---|---|---|---|
| Intramolecular 1,3-Dipolar Cycloaddition | 2-Alkynyl-5-substituted-tetrazoles | In situ generation of nitrile-imine dipole and intramolecular reaction with tethered alkyne. | Highly regioselective formation of 2-substituted-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles. | researchgate.net |
| Directed Multi-step Synthesis | Pyrazole, 1-bromo-3-chloropropane, NBS | Protecting group-directed alkylation and inherent electronic properties of the bicyclic ring. | Selective formation of 3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole. | semanticscholar.org |
| Intermolecular 1,3-Dipolar Cycloaddition | 1-Alkyl-1,2,4-triazinium salts (ylide precursors), electron-poor dipolarophiles (e.g., DMAD, maleimides) | Electronic nature of the dipole and dipolarophile; reaction conditions (base, solvent). | Regio- and diastereoselective synthesis of various polysubstituted pyrrolo[2,1-f] researchgate.netsemanticscholar.orgacs.orgtriazines (related N-fused systems). | nih.govacs.orgresearchgate.net |
Challenges and Innovations in Synthesis of Pyrrolo[1,2-b]pyrazol-4-one Analogs
The synthesis of pyrrolo[1,2-b]pyrazol-4-one and its derivatives is accompanied by several challenges, which have spurred the development of innovative and more efficient synthetic strategies.
Common Challenges: Traditional synthetic routes to fused pyrazole heterocycles, including the pyrrolo[1,2-b]pyrazole system, often face significant hurdles:
Harsh Reaction Conditions: Some synthetic transformations may require harsh conditions, such as high temperatures or the use of strong acids or bases, which can limit the functional group tolerance of the reaction sequence. frontiersin.org
Isomer Separation: When reactions are not perfectly regioselective, the separation of the desired isomer from unwanted byproducts can be difficult, often requiring chromatographic purification, which is not ideal for large-scale synthesis. researchgate.net
Limited Substrate Scope: Some methods are limited in the variety of starting materials they can accommodate, restricting the diversity of the final products.
Innovations in Synthesis: To overcome these challenges, chemists have developed several innovative approaches that improve the efficiency, selectivity, and environmental friendliness of the synthesis of pyrrolo[1,2-b]pyrazole analogs and related heterocyclic systems.
Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool to accelerate reactions and improve yields. researchgate.net In the synthesis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles via intramolecular cycloaddition, microwave heating significantly reduces reaction times compared to conventional methods. researchgate.net This technique is particularly advantageous for thermally induced reactions that form the core heterocyclic structure.
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that contains portions of all the starting materials. acs.orgmdpi.com This strategy enhances atom economy, reduces waste, and simplifies synthetic procedures by avoiding the isolation of intermediates. MCRs have been successfully applied to generate various pyrazole-fused heterocycles, offering a rapid and flexible route to diverse compound libraries. acs.orgnih.govorientjchem.org
Development of Novel Catalysts: The use of advanced catalysts, such as solid acids or transition metal complexes, can lead to milder reaction conditions, higher yields, and improved selectivity. For instance, palladium-catalyzed cross-coupling reactions have been employed for the late-stage functionalization of related pyrrolo[3,4-c]pyrazole-4,6-dione systems, allowing for the introduction of a wide range of substituents. mdpi.com
One-Pot and Domino Reactions: These strategies involve sequential transformations in a single reaction vessel, which streamlines the synthetic process. A one-pot, copper-catalyzed cross-dehydrogenative coupling followed by aromatization has been developed for fused pyrazole derivatives, providing an efficient alternative to traditional methods. researchgate.net Domino reactions, where a single event triggers a cascade of subsequent bond-forming reactions, are particularly elegant for rapidly building molecular complexity.
Table 2: Comparison of Traditional and Innovative Synthetic Approaches
| Approach | Description | Advantages | Example Application |
|---|---|---|---|
| Traditional: Multi-step Linear Synthesis | Sequential, stepwise construction of the target molecule with isolation of intermediates. | Potentially unambiguous control over regiochemistry. | 8-step synthesis of (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine. semanticscholar.org |
| Innovative: Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Reduced reaction times, improved yields, cleaner reactions. | Intramolecular cycloaddition to form 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles. researchgate.net |
| Innovative: Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction. | High efficiency, atom economy, operational simplicity, rapid access to diversity. | Synthesis of pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives. acs.org |
| Innovative: Novel Catalysis | Employment of modern catalysts (e.g., solid acids, Pd complexes) to facilitate reactions. | Milder conditions, higher selectivity, broader substrate scope, catalyst recyclability. | Pd-catalyzed functionalization of pyrrolo[3,4-c]pyrazole-4,6-diones. mdpi.com |
Reactivity and Reaction Mechanisms of 5,6 Dihydro 4h Pyrrolo 1,2 B Pyrazol 4 One Derivatives
Mechanistic Studies of Core Ring Formation Reactions
The construction of the pyrrolo[1,2-b]pyrazole bicyclic system is a key synthetic challenge, with various methodologies developed to achieve this core structure. One notable mechanism involves an intramolecular 1,3-dipolar cycloaddition.
Research into the synthesis of the closely related 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold demonstrates a powerful approach using microwave-induced intramolecular cyclization. researchgate.net This reaction proceeds via a nitrile-imine intermediate generated from a 2-alkynyl-5-substituted tetrazole precursor. The proposed mechanism is as follows:
Nitrile-Imine Formation: Under microwave irradiation, the 2-alkynyltetrazole undergoes thermal denitrogenation (loss of N₂) to form a highly reactive nitrile-imine dipole.
Intramolecular [3+2] Cycloaddition: The generated nitrile-imine dipole then immediately undergoes an intramolecular [3+2] cycloaddition with the tethered alkyne moiety.
Ring Formation: This concerted or stepwise cycloaddition results in the formation of the fused 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole ring system.
This method has proven effective for constructing not only the five-membered pyrrolo-fused system but also for homologs featuring six- to eight-membered rings. researchgate.net The use of 5-alkyltetrazoles as starting materials has been particularly advantageous in this process. researchgate.net
| Reaction Type | Precursor | Key Intermediate | Mechanism | Resulting Core |
| Intramolecular Cycloaddition | 2-Alkynyl-5-substituted tetrazole | Nitrile-Imine | [3+2] Dipolar Cycloaddition | 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole |
Investigation of Post-Cyclization Functionalization Mechanisms (e.g., electrophilic substitutions, cross-coupling)
Once the core 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one structure is formed, its further derivatization is crucial for creating analogues with diverse properties. The functionalization strategies are heavily influenced by the electronic nature of the heterocyclic system. Mechanistic studies on related N-heterocycles provide significant insights into potential pathways.
Organometallic-Mediated Functionalization: For related 5,6-fused bicyclic N-heterocycles like pyrazolo[1,5-a]pyrimidines, functionalization is reliably achieved using organometallic reagents. nih.govresearchgate.net Density Functional Theory (DFT) calculations are often employed to predict the reactivity and regioselectivity of these scaffolds. researchgate.net These studies show that specific positions on the ring system are highly activated towards nucleophilic attack or metalation. researchgate.net
Nucleophilic Addition: Grignard reagents (RMgX·LiCl) can be used for nucleophilic additions onto activated positions of the heterocyclic core. nih.govresearchgate.net
Regioselective Metalation (Zincation): Directed metalation can be achieved with strong, non-nucleophilic bases like TMP₂Zn·2MgCl₂·2LiCl (TMP = 2,2,6,6-tetramethylpiperidide). This allows for the specific deprotonation of a C-H bond, creating an organozinc intermediate that can be quenched with various electrophiles. nih.govresearchgate.net This approach has been used for selective functionalization at positions that are not the most acidic, guided by kinetic control. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions: A prevalent strategy for modifying heterocyclic cores involves palladium-catalyzed cross-coupling reactions. For instance, in the synthesis of polysubstituted pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones, a related bicyclic system, Suzuki-Miyaura and Buchwald-Hartwig couplings are employed effectively. nih.gov
Suzuki-Miyaura Coupling: This reaction is used to form new carbon-carbon bonds by coupling a halogenated derivative (e.g., a 6-chloro-substituted pyrrolopyrazole) with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.gov
Buchwald-Hartwig Amination: This method facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of various amine substituents onto the heterocyclic core from a halo-substituted precursor. nih.gov
These cross-coupling methods provide a powerful toolkit for creating extensive libraries of derivatives from a common intermediate.
| Functionalization Method | Reagent/Catalyst | Bond Formed | Mechanistic Insight | Example Scaffold |
| Nucleophilic Addition | Grignard Reagents (RMgX) | C-C | Attack at electrophilic ring positions predicted by DFT. researchgate.net | Pyrazolo[1,5-a]pyrimidine nih.gov |
| Directed Metalation | TMP-Zincates/Magnesiates | C-Metal, then C-E | Regioselective C-H activation followed by electrophilic quench. researchgate.net | Pyrazolo[1,5-a]pyrimidine nih.govresearchgate.net |
| Suzuki-Miyaura Coupling | Pd Catalyst, Base, Boronic Acid | C-C | Catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. | Pyrrolo[3,4-c]pyrazole nih.gov |
| Buchwald-Hartwig Amination | Pd Catalyst, Base, Amine | C-N | Formation of C-N bonds via a palladium-catalyzed cycle. | Pyrrolo[3,4-c]pyrazole nih.gov |
Chemical Stability and Transformation Pathways Relevant to Derivative Design
The chemical stability of the this compound scaffold is a critical attribute for its utility, particularly in drug discovery. The robustness of the core ring system under various reaction conditions allows for the extensive post-cyclization functionalization described previously. The ability to withstand organometallic reagents and palladium catalysts without degradation is essential for building molecular complexity.
The design of derivatives often focuses on creating compounds with specific biological activities. In this context, transformation pathways are explored to generate libraries of analogues for structure-activity relationship (SAR) studies. For example, the development of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives as selective mGluR2 negative allosteric modulators involved a systematic evolution of the initial hit compound. nih.gov This process led to a 100-fold improvement in potency, highlighting how targeted transformations can optimize biological function. nih.gov
The transformation pathways relevant to derivative design include:
Systematic Substitution: Introducing a variety of functional groups at different positions on the scaffold to probe interactions with biological targets.
Scaffold Hopping: Isosteric replacement of parts of the molecule to improve properties like selectivity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov
Bioisosteric Replacement: As seen in the comparison between thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines and their indolo[2,3-b]quinoxaline counterparts, the replacement of a benzene (B151609) ring with a thiophene (B33073) ring can significantly alter biological activity, demonstrating a key transformation strategy. mdpi.com
The ultimate goal of these transformations is to develop a derivative with an optimal balance of potency, selectivity, and pharmacokinetic properties, making the chemical stability of the parent scaffold a foundational requirement for success. nih.gov
Computational and Theoretical Chemistry of 5,6 Dihydro 4h Pyrrolo 1,2 B Pyrazol 4 One Systems
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for electronic structure, reactivity, activation barriers)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecular systems. Density Functional Theory (DFT) is a widely used method for investigating the electronic structure and reactivity of organic molecules, including heterocyclic systems related to pyrrolo[1,2-b]pyrazol-4-one. researchgate.net These calculations can predict molecular geometry, orbital energies, and reactivity descriptors.
DFT studies on various pyrazole (B372694) and pyrazolone derivatives have been used to determine the most stable tautomeric forms, a crucial factor for understanding their biological roles. researchgate.net For instance, investigations into pyrazolone isomers (CH, NH, OH forms) show that substituents and solvent can significantly influence their relative stability. researchgate.net Such analysis for 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one would clarify its preferred structure in different environments.
Furthermore, DFT is employed to calculate global reactivity descriptors, which help in predicting the chemical behavior of the molecules. These parameters, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide insights into molecular stability and reactivity. A molecule with a large HOMO-LUMO energy gap is considered hard and less reactive, while one with a small gap is considered soft and more reactive.
Table 1: Global Reactivity Descriptors Calculated via DFT for Illustrative Heterocyclic Compounds
| Parameter | Definition | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the electron-donating ability of a molecule. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron-accepting ability of a molecule. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the energy stabilization when a system acquires electrons. |
This table outlines common parameters derived from DFT calculations used to assess the reactivity of molecules like pyrazolone derivatives.
These quantum-chemical methods are also applied to calculate the enthalpy of formation and to analyze structural parameters and IR absorption spectra for related polynitrogen fused tetracyclic systems containing pyrazole rings. unibo.it Such calculations for the this compound scaffold would provide a foundational understanding of its thermodynamic stability and spectroscopic properties.
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as a pyrrolo[1,2-b]pyrazol-4-one derivative, to the active site of a target protein. nih.govnih.govnih.gov
In studies on other pyrazole and pyrazoline derivatives, molecular docking has been successfully used to elucidate their mechanism of action. For example, docking simulations were performed to understand the binding interactions of novel pyrazole compounds with the active site of enzymes like cyclooxygenase (COX) and soybean lipoxygenase, revealing key interactions such as hydrogen bonds and hydrophobic contacts that contribute to their anti-inflammatory activity. nih.gov
The general process of a docking study involves:
Preparation of the Receptor: The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.
Preparation of the Ligand: The 3D structure of the small molecule (e.g., a this compound derivative) is generated and its energy is minimized.
Docking Simulation: A program like AutoDock Vina is used to fit the ligand into the active site of the receptor, exploring various possible conformations and orientations. researchgate.net
Analysis of Results: The results are analyzed based on the binding energy (a score indicating binding affinity) and the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the amino acid residues of the protein.
For a series of fused N-Formyl pyrazoline steroid derivatives, molecular docking was used to investigate their interaction with human cytochrome P450, identifying the compounds with the most favorable binding energies. researchgate.net Similar studies on pyrrolo[1,2-b]pyrazol-4-one systems would be crucial for identifying potential biological targets and understanding their structure-activity relationships (SAR).
Structure-Based Design Principles Derived from Computational Approaches
Structure-based drug design utilizes the three-dimensional structural information of the biological target to design new, more potent, and selective inhibitors. Computational methods like molecular docking are at the core of this approach, providing the insights needed to guide the synthetic modification of a lead scaffold.
From docking studies on related pyrazolone inhibitors, several design principles can be derived. The identification of key amino acid residues in a target's active site that form hydrogen bonds or hydrophobic interactions with the ligand is critical. For example, if docking reveals that a specific nitrogen atom on the pyrazole ring acts as a hydrogen bond acceptor, medicinal chemists can design derivatives that enhance this interaction. nih.gov
The SAR analysis of a library of 1-aryl-1H-pyrazole-imidazoline derivatives revealed that substituents like bromine, chlorine, or methyl groups at the para-position of an aryl ring increased the compound's potency against Trypanosoma cruzi. nih.gov This type of analysis, when applied to the this compound core, would allow for the rational design of new derivatives with improved biological activity. Computational tools help prioritize which derivatives to synthesize, saving time and resources.
Conformational Analysis and Energetics of Pyrrolo[1,2-b]pyrazol-4-one Derivatives
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The shape and flexibility of a molecule are critical for its ability to bind to a biological target.
For rigid bicyclic systems like pyrrolo[1,2-b]pyrazol-4-one, conformational freedom is limited but still important. Computational methods, such as molecular mechanics (MM) followed by DFT optimization, are used to perform a full conformational analysis and identify low-energy conformers. unibo.it In a study on spiropyrazolones, a molecular mechanics scan of the potential energy surface was performed, and the resulting conformations were optimized using DFT calculations to determine the most stable shapes. unibo.it
The analysis provides information on the relative energies of different conformers and the energy barriers for interconversion. This is crucial because only specific conformations of a ligand may be able to fit into the binding pocket of a receptor. Understanding the preferred conformation and the energetic cost of adopting a "bioactive" conformation is a key aspect of drug design. For the this compound scaffold, such an analysis would reveal the shape of the molecule and how different substituents might influence its conformational preferences and, consequently, its biological activity.
Structure Activity Relationship Sar Studies of 5,6 Dihydro 4h Pyrrolo 1,2 B Pyrazol 4 One Analogs
Elucidation of Key Structural Determinants for Biological Activity
The biological activity of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one analogs is intrinsically linked to their specific substitution patterns. Research into their function as inhibitors of the transforming growth factor-beta type I receptor kinase domain (TβR-I) has revealed that the nature of the substituent on the dihydropyrrolopyrazole ring is a critical determinant of both potency and selectivity. nih.gov
Key structural features essential for effective TβR-I inhibition have been identified through comparative studies. These include the presence of a hydrogen bond acceptor at the 4-position of the pyrazole (B372694) ring and a 2-pyridyl ring at the 3-position, which are considered crucial for effective binding to the target enzyme. nih.gov The core 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold serves as a rigid framework that correctly orients these key interacting moieties within the enzyme's active site.
Impact of Substituent Variations on Potency and Selectivity (e.g., aryl, heteroaryl, quinoline, pyridine, benzimidazole moieties)
The variation of substituents on the this compound core has a profound impact on the resulting analog's potency and selectivity profile. This is particularly evident in studies comparing different "warhead" groups attached to the dihydropyrrolopyrazole ring. nih.gov
One of the most notable findings is the difference in selectivity with respect to p38 MAP kinase (p38 MAPK) when altering the substituent. Analogs bearing phenyl substituents have demonstrated greater selectivity for TβR-I over p38 MAPK. In contrast, the incorporation of a quinoline-4-yl moiety at the same position tends to result in compounds with a less selective profile. nih.gov This suggests that the steric and electronic properties of the substituent play a crucial role in differentiating between the active sites of these two kinases.
While the research has primarily focused on aryl and certain heteroaryl (quinoline) substituents, the principles derived from these studies can be extrapolated to predict the effects of other moieties. For instance, the introduction of other heteroaromatic systems like pyridine or benzimidazole could further modulate the electronic and hydrogen-bonding capabilities of the molecule, potentially leading to novel potency and selectivity profiles. However, specific SAR data for pyridine and benzimidazole-substituted this compound analogs is not extensively detailed in the available literature.
To illustrate the impact of these substitutions, the following interactive data table summarizes the general SAR findings for this class of compounds as TβR-I inhibitors.
| Substituent "Warhead" | Target Potency (TβR-I) | Selectivity over p38 MAPK |
| Phenyl Analogs | Potent | High |
| Quinoline-4-yl Analogs | Potent | Low |
Note: This table represents a qualitative summary of the structure-activity relationships described in the literature. Specific IC50 values were not provided in a comparative tabular format in the primary sources.
Stereochemical Influences on Structure-Activity Relationships
The influence of stereochemistry on the structure-activity relationships of this compound analogs has not been a primary focus of the published research to date. The core scaffold itself is achiral. However, the introduction of chiral centers through substitution could potentially lead to enantiomers with differing biological activities and potencies. Such stereochemical effects are common in kinase inhibitors, where a precise three-dimensional arrangement of functional groups is often necessary for optimal interaction with the chiral environment of the enzyme's active site. Future studies exploring the stereoselective synthesis and evaluation of chiral analogs could provide deeper insights into the SAR of this compound class.
Co-crystallography and X-ray Diffraction Analysis in SAR Elucidation
Co-crystallography and X-ray diffraction have been instrumental in elucidating the binding mode of this compound analogs within the TβR-I kinase domain. The crystal structure of TβR-I in complex with potent inhibitors from this series has been successfully determined, providing a detailed atomic-level view of the key interactions that govern their inhibitory activity. nih.govnih.gov
These structural studies have confirmed that the inhibitors occupy the ATP-binding site of the TβR-I kinase. The nitrogen atoms of the pyrazole core are crucial for forming hydrogen bonds with the hinge region of the enzyme, a common binding motif for kinase inhibitors. Specifically, the N1 of the pyrazole can form a hydrogen bond with the side chain of Asp351, while the N2 can interact with the side chain of Lys232. nih.gov The substituent at the 4-position of the pyrazole ring extends into a hydrophobic pocket, where variations in this group can influence binding affinity and selectivity. The crystal structure of a representative compound from this class in complex with TβR-I is available in the Protein Data Bank under the accession code 1RW8. nih.gov This structural information is invaluable for understanding the observed SAR and for guiding the rational design of new, more potent, and selective inhibitors.
Rational Design Principles for Optimized Pyrrolo[1,2-b]pyrazol-4-one Scaffolds
The SAR and structural data gathered for the this compound series have laid the groundwork for several rational design principles aimed at optimizing this scaffold. The primary goal of these design strategies is to enhance potency, improve selectivity, and optimize pharmacokinetic properties.
Key principles for the rational design of optimized pyrrolo[1,2-b]pyrazol-4-one scaffolds include:
Hinge-Binding Optimization: Maintaining the pyrazole core's ability to form critical hydrogen bonds with the kinase hinge region is paramount. Modifications to the core scaffold should preserve this interaction.
Exploitation of the Hydrophobic Pocket: The substituent at the 4-position of the pyrazole should be designed to maximize favorable interactions within the hydrophobic pocket of the target kinase. As demonstrated, the choice between aryl and larger heteroaryl systems can be used to fine-tune selectivity against off-target kinases like p38 MAPK.
Introduction of Selectivity Elements: By understanding the differences in the active sites of the target kinase (TβR-I) and related off-target kinases, substituents can be designed to introduce steric or electronic features that favor binding to the intended target. The greater selectivity of phenyl-substituted analogs over quinoline-substituted ones is a prime example of this principle. nih.gov
Modulation of Physicochemical Properties: Substituents can be chosen to improve properties such as solubility and metabolic stability, which are crucial for in vivo efficacy. This can involve the addition of polar groups or the modification of sites that are prone to metabolic attack.
By applying these principles, researchers can continue to refine the this compound scaffold to produce next-generation inhibitors with superior therapeutic profiles.
Biological Activities and Mechanistic Insights of 5,6 Dihydro 4h Pyrrolo 1,2 B Pyrazol 4 One Derivatives in Vitro Investigations
Anti-Necroptotic Activity and Related Pathways
Necroptosis is a form of programmed cell death that is critically dependent on the kinase activity of RIPK1. Given the absence of evidence for RIPK1 inhibition by 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one derivatives in the reviewed literature, there is consequently no reported anti-necroptotic activity for this specific class of compounds. Research into small molecule inhibitors of necroptosis has identified potent activity in related but structurally distinct scaffolds, such as 6,7-dihydro-5H-pyrrolo[1,2-b] acs.orgnih.govrsc.orgtriazole derivatives, which act via RIPK1 inhibition. nih.govrsc.org
Modulatory Effects on Extracellular Matrix Remodeling
The extracellular matrix (ECM) is a complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells. Its remodeling is a crucial process in both normal physiological functions and pathological conditions. Matrix metalloproteinases (MMPs) are a family of enzymes that play a key role in the degradation of ECM components, such as collagen and fibronectin. nih.gov The dysregulation of MMP activity is implicated in various diseases, including cancer and arthritis.
Certain derivatives of this compound have been investigated for their ability to modulate the expression and activity of key components of the ECM and its remodeling enzymes. Specifically, research has focused on their potential to inhibit the expression of collagen, fibronectin, and MMP-1. nih.govunesp.br MMP-1, also known as interstitial collagenase, is critical for initiating the breakdown of fibrillar collagens. nih.govunesp.br The inhibition of MMP-1 is a therapeutic strategy for diseases characterized by excessive collagen degradation. nih.govunesp.br
While direct studies on this compound derivatives and their specific inhibitory effects on collagen, fibronectin, and MMP-1 expression are not extensively detailed in the provided search results, the broader class of pyrazole (B372694) derivatives has been explored for such activities. Further investigation is needed to elucidate the precise mechanisms and structure-activity relationships of this compound derivatives in the context of ECM remodeling.
Anti-Proliferative Effects in Cancer Cell Lines and Associated Mechanisms
Derivatives of this compound have demonstrated notable anti-proliferative effects against various cancer cell lines. The underlying mechanisms often involve the induction of cell cycle arrest and apoptosis.
One study reported that a dispiropiperazine derivative, SPOPP-3 (1), exhibited anti-proliferative activity against a panel of 18 human cancer cell lines with IC50 values ranging from 0.63 to 13 µM. researchgate.net Flow cytometry analysis revealed that this compound arrested the cell cycle at the G2/M phase in SW480 human cancer cells. researchgate.net This G2/M arrest prevents the cell from entering mitosis, thereby inhibiting cell division. Western blot analysis further confirmed that the arrest occurred in the M phase of the cell cycle. researchgate.net
Another investigation into a pyrrolyldihydropyrazino[1,2-a]indoletrione analogue, DHPITO, also demonstrated the induction of cell-cycle arrest at the G2/M phase in colorectal cancer cells. nih.gov This perturbation of microtubule dynamics can lead to the formation of abnormal mitotic spindles and ultimately trigger apoptosis. nih.gov
The anti-proliferative activity of novel 4-(6-(4-substituted phenyl)-7H- nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govresearchgate.netthiadiazin-3-yl)phenol derivatives was also evaluated against cancer cell lines. researchgate.net The treatment with these compounds for 72 hours resulted in a significant reduction in the proliferative capacity of the cancer cells. researchgate.net
Table 1: Anti-Proliferative Activity of Selected this compound Derivatives and Related Compounds
| Compound | Cancer Cell Line(s) | Observed Effect(s) | IC50 Value(s) |
| SPOPP-3 (1) | Panel of 18 human cancer cell lines | Anti-proliferative, Cell cycle arrest at G2/M phase | 0.63 - 13 µM |
| DHPITO | Colorectal cancer cells (HCT116 and HCT8) | Cell cycle arrest at G2/M phase | Not specified |
| 4-(6-(4-substituted phenyl)-7H- nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govresearchgate.netthiadiazin-3-yl)phenol derivatives | Not specified | Anti-proliferative | Not specified |
These findings highlight the potential of this compound derivatives as a scaffold for the development of new anti-cancer agents that target cell cycle progression.
Anti-Inflammatory and Immunomodulatory Potentials (mechanistic in vitro)
The anti-inflammatory and immunomodulatory properties of this compound derivatives have been explored through various in vitro studies. These investigations often focus on the inhibition of key inflammatory mediators and pathways.
A study on novel N-substituted-1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone assessed their anti-inflammatory potential in normal human dermal fibroblast (NHDF) cells. mdpi.com When these cells were pre-incubated with the pro-inflammatory agent lipopolysaccharide (LPS), the tested compounds demonstrated an ability to increase cell viability, suggesting a protective effect against inflammation-induced cell death. mdpi.com
Furthermore, the immunomodulatory activities of 1,2,4-oxadiazole (B8745197) derivatives have been investigated. nih.gov One such derivative, N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine, was shown to polarize murine bone marrow-derived macrophages (BMDMs) to the M1 phenotype, which is associated with anti-tumor immunity. nih.gov This polarization was accompanied by the induction of TNF-α, a pro-inflammatory cytokine that can have anti-tumor effects. nih.gov
The broader class of pyrazole derivatives has a well-documented history of anti-inflammatory activity, often attributed to the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov
Inhibition of Blood Coagulation Factors
Certain derivatives of this compound have been identified as potent inhibitors of blood coagulation factors, specifically Factor Xa (FXa) and Factor XIa (FXIa). nih.govnih.gov These factors play crucial roles in the blood coagulation cascade, and their inhibition is a key strategy for the prevention and treatment of thromboembolic disorders. nih.govnih.gov
A study focused on new hybrid derivatives of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one, which shares a structural resemblance to the core of interest, reported the design and synthesis of dual inhibitors of FXa and FXIa. nih.gov In vitro testing of these molecules revealed that several compounds exhibited high inhibitory values for both coagulation factors. nih.gov
Table 2: Inhibitory Activity of Selected Pyrrolo[1,2-b]pyrazol-4-one Analogs against Coagulation Factors
| Compound Series | Target(s) | Key Findings |
| Hybrid derivatives of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one and thiazole | Factor Xa, Factor XIa | Several compounds showed high dual inhibitory activity. |
The development of dual inhibitors of FXa and FXIa is considered a promising approach for creating a new generation of anticoagulants with an improved safety profile. nih.govnih.gov
Other Mechanistic Biological Investigations
Beyond the aforementioned activities, derivatives of this compound and related pyrazole compounds have been investigated for their inhibitory effects on other biological targets, most notably cyclooxygenase-2 (COX-2). nih.gov
COX-2 is an enzyme that plays a significant role in inflammation and pain. A novel pyrazole derivative, AD 532, was identified as a COX-2 inhibitor with promising anti-inflammatory and analgesic properties in in vitro and in vivo models. nih.gov While this compound is not a direct derivative of the core structure of interest, it highlights the potential of the broader pyrazole class to target this enzyme. The study concluded that compound AD 532 could be a promising and safe option for managing chronic inflammatory conditions. nih.gov
The inhibitory activity of pyrazole derivatives against COX enzymes is a well-established area of research, with many clinically used non-steroidal anti-inflammatory drugs (NSAIDs) containing a pyrazole or related heterocyclic scaffold. nih.gov
Future Research Directions and Unexplored Avenues for 5,6 Dihydro 4h Pyrrolo 1,2 B Pyrazol 4 One Research
Expansion of Synthetic Methodologies for Access to Novel Structural Space
The exploration of novel biological activities is intrinsically linked to the ability to generate diverse chemical structures. Future research should prioritize the development of more versatile and efficient synthetic routes to the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core and its analogues.
Advanced Cycloaddition Strategies : Microwave-induced intramolecular [3+2] cycloadditions of nitrile-imine intermediates, generated from 2-alkynyl-5-substituted tetrazoles, have proven to be an effective method for constructing the bicyclic core. researchgate.net Future work could explore alternative precursors and catalytic systems to broaden the scope and improve the scalability of this reaction.
Palladium-Catalyzed Cross-Coupling : As demonstrated with related pyrrolo[3,4-c]pyrazole scaffolds, palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings are powerful tools for introducing aryl, heteroaryl, and amine substituents. nih.gov Applying these methods to functionalized 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ones would enable the rapid generation of large libraries with diverse substitution patterns, crucial for extensive structure-activity relationship (SAR) studies.
Multi-Component Reactions (MCRs) : Designing novel MCRs that can assemble the pyrrolopyrazole core or its key precursors in a single step would significantly enhance synthetic efficiency. This approach allows for the rapid creation of molecular complexity from simple starting materials, accelerating the discovery of new lead compounds.
Scaffold Hopping and Fusion : Inspired by the synthesis of related fused systems like 3,6-dihydro-5H-pyrazolo[4′,3′:5,6]pyrano[3,4-b]indol-5-one, future efforts could focus on fusing the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole ring with other pharmacologically relevant heterocycles. mdpi.com This strategy could yield entirely new classes of compounds with hybrid biological activities.
Advanced Derivatization for Enhanced Target Specificity and Multi-Targeting Approaches
With established activity against targets like the Transforming Growth Factor-beta Type I receptor (TβR-I), the next frontier is to refine the selectivity of these inhibitors and explore multi-targeting paradigms. nih.gov
Selectivity-Guided Derivatization : Initial studies have shown that the nature of substituents dramatically influences selectivity, for example, between TβR-I and p38 MAP kinase. nih.gov Phenyl substituents generally confer greater selectivity against p38 MAPK compared to quinoline-4-yl moieties. nih.gov Future derivatization efforts should systematically explore a wide range of aromatic and heteroaromatic groups at various positions on the scaffold to fine-tune selectivity profiles and minimize off-target effects.
Multi-Target Ligand Design : Many complex diseases, such as cancer, involve multiple signaling pathways. A promising strategy is to design single molecules that can modulate two or more relevant targets. Derivatives of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one could be functionalized with pharmacophores known to interact with other key cancer targets, such as other protein kinases or enzymes involved in chemoresistance.
Use of Functional Handles : The synthesis of derivatives like 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid provides a crucial chemical handle for further modification. sigmaaldrich.com This carboxylic acid group can be readily converted into a wide array of amides, esters, and other functional groups, enabling detailed exploration of the binding pocket of target proteins.
Table 1: Key Derivatives of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole and their Significance
| Compound Name/Alias | Key Substituents | Known Target(s) | Significance/Application | Reference |
| Galunisertib (LY2157299) | 2-(6-methylpyridin-2-yl), 3-(6-carbamoylquinolin-4-yl) | TGF-βRI (ALK5) | Potent and selective TβR-I kinase inhibitor; investigated in clinical trials for solid tumors, including glioblastoma. | nih.gov |
| LY-580276 | Not specified | TGF-βRI (ALK5) | An early representative of the dihydropyrrolopyrazole class of TβR-I kinase inhibitors. | researchgate.net |
| Compound 3 (from Bioorg Med Chem Lett. 2004) | Phenyl and other groups | TGF-βRI (ALK5), p38 MAPK | A potent example from the series, co-crystallized with the TβR-I kinase domain to elucidate binding. | nih.gov |
| Compound 15 (from Bioorg Med Chem Lett. 2004) | Quinoline-4-yl and other groups | TGF-βRI (ALK5), p38 MAPK | A potent example from the series, also co-crystallized with TβR-I, showed different selectivity profile than phenyl-substituted analogues. | nih.gov |
| 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid | 2-carboxylic acid | Not specified | A key intermediate with a functional handle for further derivatization. | sigmaaldrich.com |
Deeper Elucidation of Molecular Mechanisms of Action for Emerging Biological Activities
While the mechanism for TβR-I inhibition is relatively well-understood, any newly identified biological activities for novel derivatives will require thorough mechanistic investigation. nih.gov
Advanced 'Omics' Approaches : For new lead compounds, techniques such as phosphoproteomics can map the downstream effects on cellular signaling cascades. Transcriptomics (e.g., RNA-seq) and proteomics can provide a global view of the changes in gene and protein expression, offering clues to the compound's broader biological impact.
Target Validation : Genetic techniques like CRISPR/Cas9-mediated gene knockout or siRNA-based knockdown of a putative target are essential to confirm that the compound's biological effect is directly mediated through that target.
Structural Biology : As demonstrated by the co-crystallization of inhibitors with the TβR-I kinase domain, obtaining high-resolution X-ray crystal structures of new derivatives in complex with their targets is crucial. nih.gov This provides atomic-level detail of the binding interactions, rationalizes observed SAR, and guides the design of next-generation compounds with improved affinity and specificity.
Exploration of Novel Enzyme and Receptor Targets
The structural features of the this compound scaffold make it a versatile candidate for interacting with a range of biological targets beyond TβR-I.
Broad Kinase Screening : A systematic screening of new derivatives against a comprehensive panel of human kinases is a logical next step. This could uncover unexpected and potent activity against other kinases implicated in diseases like cancer, inflammation, or fibrosis. The known cross-reactivity with p38 MAPK suggests that other members of the MAP kinase family could be potential targets. nih.gov
Non-Kinase Enzyme Families : Research on other pyrazole-based heterocycles has revealed activity against different enzyme classes. For instance, various pyrazolo[3,4-d]pyrimidin-4-one derivatives are inhibitors of Aldehyde Dehydrogenase 1A (ALDH1A), an enzyme family linked to cancer chemotherapy resistance. nih.gov Screening pyrrolopyrazolone libraries against ALDH1A or Cyclin-Dependent Kinases (CDKs) could open up new therapeutic applications. nih.govrsc.org
Chemoproteomics : Unbiased target identification methods, such as activity-based protein profiling (ABPP), can be used to discover novel cellular targets. By creating probe molecules from the pyrrolopyrazolone scaffold, researchers can identify direct binding partners in complex biological samples, potentially revealing entirely new mechanisms of action and therapeutic opportunities.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful paradigm to accelerate the drug discovery process for this scaffold. nih.govnih.gov
Predictive Modeling (QSAR) : By using the existing body of SAR data for this scaffold, ML algorithms can be trained to build robust Quantitative Structure-Activity Relationship (QSAR) models. These models can then predict the potency and selectivity of virtual compounds before they are synthesized, helping to prioritize the most promising candidates and conserve resources. nih.gov
Structure-Based Virtual Screening : Leveraging the available crystal structure of the TβR-I kinase domain with bound inhibitors, computational docking studies can be performed on a massive scale. nih.gov AI-based scoring functions can improve the accuracy of predicting binding affinities, allowing for the efficient screening of millions of commercially available or virtual compounds to identify new hits. nih.gov
De Novo Drug Design : Generative AI models can be trained on the structural rules of the pyrrolopyrazolone scaffold and its known active derivatives. These models can then design entirely new molecules, optimized in silico for desired properties such as high target affinity, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics. researchgate.net
Investigation of Stereoisomeric Effects on Biological Activity and Binding Affinity
While the parent this compound scaffold is achiral, the addition of substituents during derivatization can readily create chiral centers. The resulting stereoisomers can have profoundly different biological effects.
Asymmetric Synthesis and Chiral Separation : Future synthetic strategies that may produce chiral molecules must be accompanied by methods for asymmetric synthesis or efficient chiral separation of enantiomers and diastereomers. This is critical because the therapeutic activity often resides in only one isomer (the eutomer), while the other (the distomer) may be inactive or contribute to off-target toxicity.
Stereospecific Biological Evaluation : Each stereoisomer must be isolated and evaluated independently in biological assays. This includes testing for on-target potency, selectivity against related targets, and pharmacokinetic properties.
Structural Basis of Stereoselectivity : The chiral nature of protein binding pockets means they interact with ligands in a stereospecific manner. The 3D architecture of the TβR-I active site, for example, dictates a very specific orientation for its inhibitors. nih.gov Future structural studies (X-ray crystallography or cryo-EM) with chiral inhibitors will be essential to understand the precise interactions that determine the superior activity of one stereoisomer over another, providing critical insights for rational drug design.
Q & A
Q. What are the most effective synthetic routes for 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one derivatives, and how can low yields be addressed?
Methodological Answer: A common approach involves multi-step synthesis starting with pyrazole protection using an N-SEM group, followed by alkylation at the C-5 position (e.g., with 1-bromo-3-chloropropane) . However, yields are often suboptimal due to side reactions during cyclization. To mitigate this, optimize reaction conditions (e.g., solvent polarity, temperature) and employ catalytic systems like Pd-mediated cross-coupling to reduce byproducts . Recrystallization from methanol after solvent removal can improve purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming regioselectivity and ring closure. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with a C18 column and ammonium acetate buffer (pH 6.5) ensures purity . For polymorph identification, combine X-ray diffraction with differential scanning calorimetry (DSC) .
Q. How can researchers design experiments to evaluate the stability of this compound under varying pH and temperature conditions?
Methodological Answer: Conduct accelerated stability studies by exposing the compound to buffers at pH 3–9 and temperatures ranging from 25°C to 60°C. Monitor degradation via HPLC and LC-MS to identify breakdown products. Use kinetic modeling (e.g., Arrhenius plots) to predict shelf-life .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?
Methodological Answer: Discrepancies often arise from structural variations (e.g., substituent positioning) or assay conditions. Perform a meta-analysis comparing IC₅₀ values against standardized kinase inhibition assays (e.g., PI3K-δ or ALK targets). Validate findings using isogenic cell lines to isolate target-specific effects . Computational docking studies (e.g., AutoDock Vina) can correlate structural motifs with activity differences .
Q. How can computational modeling guide the design of this compound derivatives with enhanced pharmacokinetic properties?
Methodological Answer: Use molecular dynamics simulations to predict binding affinities to target proteins (e.g., PDE4 or tyrosine kinases). QSAR models incorporating LogP and PSA values (e.g., LogP ≈1.64, PSA ≈29.54 Ų ) optimize solubility and membrane permeability. ADMET predictors like SwissADME identify metabolic liabilities .
Q. What experimental frameworks address challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer: Implement process analytical technology (PAT) for real-time monitoring of critical parameters (e.g., reaction exotherms). Utilize continuous-flow reactors to improve heat/mass transfer and reduce batch inconsistencies. Membrane separation technologies (e.g., nanofiltration) can purify intermediates efficiently .
Q. How do researchers integrate isotopic labeling (e.g., ¹³C or ¹⁵N) to study the metabolic pathways of this compound in vivo?
Methodological Answer: Synthesize isotopically labeled analogs via Suzuki-Miyaura coupling with ¹³C-enriched aryl boronic acids. Track metabolites in rodent models using LC-MS/MS and autoradiography. Compare results with in vitro hepatocyte assays to identify species-specific metabolism .
Methodological & Theoretical Considerations
Q. What theoretical frameworks are applicable for studying the electronic properties of this compound in catalysis?
Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to predict reactivity in catalytic cycles. Correlate results with experimental cyclic voltammetry data to validate redox potentials .
Q. How can researchers reconcile discrepancies between computational predictions and experimental bioactivity data for this compound?
Methodological Answer: Perform sensitivity analysis on computational models to identify assumptions (e.g., protonation states or solvation effects). Validate with orthogonal assays, such as surface plasmon resonance (SPR) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .
Data & Reproducibility
Q. What protocols ensure reproducibility in synthesizing this compound derivatives across laboratories?
Methodological Answer: Publish detailed synthetic protocols with exact stoichiometry (e.g., 1.05 equiv NaH in THF ), solvent purification methods, and characterization spectra. Use open-access platforms like Zenodo to share raw NMR/HPLC data. Cross-validate results via ring trials with independent labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
